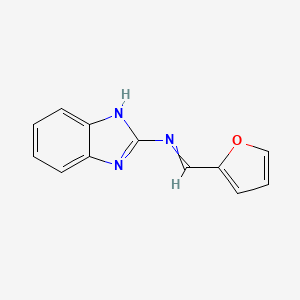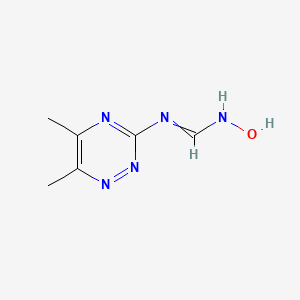![molecular formula C9H5N3O2 B14599761 [1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one CAS No. 59851-79-5](/img/structure/B14599761.png)
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and naphthyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one can be achieved through various methods. One efficient approach involves the use of a modified Pictet-Spengler reaction, where the oxazole ring is directly functionalized at the C-4 position using Cu(TFA)2 as a catalyst . This method allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines, which can be further modified to obtain the desired naphthyridine ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-state reactions, such as those involving alumina-supported iodobenzene diacetate, has been explored for its eco-friendly and efficient nature .
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in the solid state at room temperature under grinding conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-c]quinolines: These compounds share a similar fused ring system and exhibit comparable biological activities.
1,8-Naphthyridine derivatives: These compounds are structurally related and have been studied for their antimicrobial and anticancer properties.
Uniqueness
[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one is unique due to its specific ring fusion and the presence of both oxazole and naphthyridine moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical modifications makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
59851-79-5 |
|---|---|
Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[4,5-c][1,8]naphthyridin-2-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-6-4-11-8-5(7(6)14-9)2-1-3-10-8/h1-4H,(H,12,13) |
InChI Key |
TVMDFRGNWZVRDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=C2N=C1)NC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)





![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)





